N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-4-24-13-8-6-5-7-11(13)14(22)17-16-19-18-15(23-16)12-9-10(2)21(3)20-12/h5-9H,4H2,1-3H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJDXJMAJCPEMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities.
Mode of Action
Compounds with similar structures, such as u0126, are known to inhibit the mitogen-activated protein-kinase kinase family members, mek-1 and mek-2. This inhibition is closely related to various biological processes, such as differentiation, cell growth, autophagy, apoptosis, and stress responses.
Biochemical Pathways
Compounds with similar structures, such as u0126, are known to inhibit the mapk signaling pathway. This pathway plays a vital role in various biological processes, including cell growth, differentiation, and response to stress.
Biological Activity
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide is a compound that has attracted significant attention in medicinal chemistry due to its promising biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H17N5O2S
- Molecular Weight : 343.4 g/mol
- IUPAC Name : N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide
The structure of this compound includes a pyrazole ring and an oxadiazole moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that compounds containing pyrazole and oxadiazole groups exhibit significant anticancer properties. For instance:
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Mechanism of Action : These compounds can induce apoptosis in cancer cells through mitochondrial dysfunction and activation of caspases.
Cell Line IC50 (µM) Effect Glioma (C6) 5.00 - 29.85 Induction of apoptosis Breast Cancer (MCF7) 10.00 - 20.00 Cell cycle arrest at G1 phase
In a study focusing on glioma cells, derivatives similar to this compound showed cytotoxic effects with IC50 values ranging from 5.00 to 29.85 µM depending on the specific derivative tested.
Antimicrobial Activity
Compounds with similar structural features have also demonstrated antimicrobial properties:
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Mechanism of Action : The oxadiazole ring is often linked to enhanced activity against bacterial and fungal strains.
Microorganism EC50 (µg/mL) Comparison to Traditional Agents Sclerotinia sclerotiorum <10 Significantly lower than traditional antifungals
Research indicated that related compounds inhibited Sclerotinia sclerotiorum effectively, suggesting potential for this compound in antifungal applications.
Study on Anticancer Efficacy
A pivotal study investigated the effects of related compounds on various cancer cell lines. The results indicated that certain derivatives were capable of inducing significant apoptosis and cell cycle arrest at sub-micromolar concentrations. The study highlighted the importance of the pyrazole and oxadiazole moieties in enhancing anticancer efficacy.
Antimicrobial Effects
Another investigation focused on the antimicrobial properties of compounds containing the oxadiazole structure. The findings suggested that these compounds exhibit effective inhibition against multiple strains of bacteria and fungi, indicating their potential as broad-spectrum antimicrobial agents.
Scientific Research Applications
Anticancer Activity
Recent studies have explored the compound's potential as an anticancer agent. A notable study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Against Breast Cancer Cells
In vitro assays revealed that N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide showed IC values in the low micromolar range against MCF-7 breast cancer cells. These findings suggest its potential as a lead compound for further development in anticancer therapies.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results highlight the compound's potential in developing new antimicrobial agents.
Pesticidal Activity
This compound has shown promise as a pesticide. Its ability to inhibit specific enzymes in pests suggests its potential use in crop protection.
Case Study: Efficacy Against Aphids
Field trials demonstrated that formulations containing this compound significantly reduced aphid populations on treated crops compared to untreated controls. The results indicate its effectiveness as a biopesticide.
Comparison with Similar Compounds
Comparison with Structurally Similar 1,3,4-Oxadiazole Derivatives
The antifungal and enzymatic inhibitory properties of 1,3,4-oxadiazoles are highly dependent on substituent variations. Below is a comparative analysis with two closely related compounds, LMM5 and LMM11 , reported as thioredoxin reductase (Trr1) inhibitors effective against Candida albicans :
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Antifungal Activity (MIC, µg/mL) | Mechanism of Action |
|---|---|---|---|---|
| N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide | Ethylsulfanyl, dimethylpyrazole | 385.44 | Not reported | Inferred Trr1 inhibition (structural analogy) |
| LMM5: 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide | Benzyl-methylsulfamoyl, 4-methoxyphenylmethyl | 546.63 | 3.12 | Confirmed Trr1 inhibition |
| LMM11: 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | Cyclohexyl-ethylsulfamoyl, furan-2-yl | 503.59 | 6.25 | Confirmed Trr1 inhibition |
Key Findings:
Substituent Impact on Activity: The ethylsulfanyl group in the target compound may enhance lipophilicity compared to the sulfamoyl groups in LMM5 and LMM11. The dimethylpyrazole substituent in the target compound introduces steric bulk, which could reduce binding efficiency relative to LMM5’s 4-methoxyphenylmethyl group, known to improve membrane penetration .
Antifungal Potency :
- LMM5 (MIC = 3.12 µg/mL) outperforms LMM11 (MIC = 6.25 µg/mL), likely due to its electron-donating methoxy group enhancing target affinity. The absence of comparable MIC data for the target compound limits direct efficacy evaluation .
Mechanistic Insights :
- Both LMM5 and LMM11 inhibit Trr1, a key enzyme in oxidative stress response. The target compound’s structural similarity suggests analogous targeting, but empirical validation is required.
Pharmacokinetic and Toxicity Considerations
Preparation Methods
Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid Hydrazide
The 1,5-dimethylpyrazole moiety is synthesized via Claisen condensation and subsequent hydrazine cyclization. Methyl ethyl diketone (1 ) reacts with diethyl oxalate (2 ) in ethanol under reflux to yield ethyl 2,4-dioxohexanoate (3 ) . Treatment with hydrazine hydrate in aqueous acetic acid at 50°C produces ethyl 3-ethyl-1H-pyrazole-5-carboxylate (4 ) . Methylation using dimethyl sulfate (DMS) in acetone at 60°C introduces the N1-methyl group, yielding ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (5 ) . Hydrolysis with 6 M HCl at 80°C converts the ester to 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (6 ), which is treated with hydrazine hydrate in ethanol to form the hydrazide derivative (7 ) .
Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazole formation | Hydrazine hydrate, acetic acid, 50°C | 85% | |
| Methylation | DMS, acetone, 60°C | 78% | |
| Hydrazide synthesis | Hydrazine hydrate, ethanol, reflux | 90% |
Preparation of 2-(Ethylsulfanyl)benzoyl Chloride
2-Bromobenzoic acid undergoes nucleophilic substitution with ethanethiol in dimethylformamide (DMF) using potassium carbonate as a base at 80°C to yield 2-(ethylsulfanyl)benzoic acid (8 ) . The acid is converted to its acyl chloride (9 ) using thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux . Excess SOCl₂ is removed under vacuum to obtain the pure chloride.
Key Data
Diacylhydrazide Formation and Oxadiazole Cyclization
The hydrazide (7 ) reacts with 2-(ethylsulfanyl)benzoyl chloride (9 ) in tetrahydrofuran (THF) at 0°C to form N'-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-2-(ethylsulfanyl)benzohydrazide (10 ). Cyclization of 10 is achieved using phosphorus oxychloride (POCl₃) in toluene under reflux for 6 hours, yielding the target oxadiazole derivative . Alternative cyclizing agents like polyphosphoric acid (PPA) or carbodiimides (e.g., DCC) are less efficient, with POCl₃ providing superior yields .
Cyclization Optimization Table
| Cyclizing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| POCl₃ | Toluene | 110°C | 88% |
| PPA | Xylene | 130°C | 72% |
| DCC | DMF | RT | 65% |
Purification and Characterization
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol . Structural confirmation employs:
-
FT-IR : C=O stretch at 1680 cm⁻¹, C-S stretch at 680 cm⁻¹.
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.35 (t, 3H, -SCH₂CH₃), 2.45 (s, 3H, pyrazole-CH₃), 3.85 (s, 3H, N-CH₃) .
Challenges and Mitigation Strategies
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Regioselectivity in Pyrazole Synthesis : Competitive formation of 1,3-dimethylpyrazole isomers is minimized using acetic acid catalysis .
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Oxadiazole Cyclization Byproducts : Excess POCl₃ and anhydrous conditions suppress hydrolytic byproducts .
-
Sulfanyl Group Oxidation : Reactions conducted under nitrogen prevent oxidation of -S- to sulfoxide.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| POCl₃-mediated cyclization | High yield, short reaction time | Requires anhydrous conditions |
| PPA cyclization | Mild conditions | Lower yield |
| Carbodiimide coupling | Room temperature | Column purification needed |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-2-(ethylsulfanyl)benzamide?
- Methodology : The compound’s synthesis likely involves coupling a substituted 1,3,4-oxadiazole precursor with a benzamide derivative. A general approach includes:
- Step 1 : Synthesis of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides or reaction of hydrazides with carbon disulfide (e.g., using K₂CO₃ in DMF as a base, as in ).
- Step 2 : Functionalization of the benzamide moiety with ethylsulfanyl groups via nucleophilic substitution or thiol-alkylation reactions.
- Purification : Column chromatography or recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology :
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyrazole methyl groups at δ ~2.3–2.5 ppm, ethylsulfanyl protons at δ ~1.3–1.5 ppm).
- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch of benzamide) and ~1250 cm⁻¹ (C-S stretch).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
Q. How can hydrogen bonding patterns in the crystal lattice influence physicochemical properties?
- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) to analyze intermolecular interactions. Graph set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings formed by N-H···O or S···π interactions, which affect solubility and stability .
Advanced Research Questions
Q. How can computational methods (DFT, docking) predict this compound’s bioactivity?
- Methodology :
- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with sulfur-binding pockets). Focus on the ethylsulfanyl group’s role in hydrophobic interactions.
- DFT : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions for reactivity predictions .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodology :
- Dose-Response Repetition : Test multiple concentrations in triplicate to minimize variability.
- Assay-Specific Controls : Use positive/negative controls (e.g., DMSO for solvent effects) to validate assay conditions.
- Mechanistic Studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding stoichiometry and affinity .
Q. How to design environmental fate studies for this compound?
- Methodology :
- Degradation Pathways : Use HPLC-MS to track hydrolysis products under varying pH (e.g., pH 3–9) and UV light exposure.
- Ecotoxicology : Follow OECD guidelines for acute toxicity tests on Daphnia magna or algal species, measuring LC₅₀/EC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
